molecular formula C23H29N3O4S B2457110 N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide CAS No. 1111500-30-1

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide

Cat. No.: B2457110
CAS No.: 1111500-30-1
M. Wt: 443.56
InChI Key: KBTLUMPJNLWBTA-UHFFFAOYSA-N
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Description

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
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Biological Activity

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide, with the CAS number 1111500-30-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23_{23}H29_{29}N3_3O4_4S
  • Molecular Weight : 443.6 g/mol

The structure features a sulfonamide group linked to an ethene moiety, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study Example :
A study demonstrated that a related sulfonamide compound showed IC50_{50} values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy .

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A5.0HeLa
Compound B3.5MCF-7
N-methyl compound4.2A549

Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis.

Research Findings :
In vitro studies revealed that N-methyl derivatives displayed bacteriostatic effects against both Gram-positive and Gram-negative bacteria. For instance, a related study found that the compound inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Cell Cycle Arrest : In cancer cells, it may induce apoptosis through activation of caspases or inhibition of cyclin-dependent kinases (CDKs).

Metabolism and Toxicity

Understanding the metabolism of this compound is crucial for evaluating its safety and efficacy. Studies indicate that sulfonamides are primarily metabolized in the liver, leading to various metabolites that can exhibit different biological activities.

Toxicological Profile

While specific toxicity data for this compound is limited, general toxicity profiles for sulfonamides include:

  • Allergic reactions
  • Hematological effects such as agranulocytosis
  • Renal toxicity in some cases

Properties

IUPAC Name

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-19-3-5-20(6-4-19)11-16-31(28,29)24-17-23(27)25(2)18-21-7-9-22(10-8-21)26-12-14-30-15-13-26/h3-11,16,24H,12-15,17-18H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTLUMPJNLWBTA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(C)CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(C)CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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